molecular formula C12H11Cl2N3O B2443590 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-09-8

2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2443590
CAS No.: 956769-09-8
M. Wt: 284.14
InChI Key: GJXDZOPPNODAME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDZOPPNODAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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